2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-3-cyclopropylpropanoic acid
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Overview
Description
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-3-cyclopropylpropanoic acid is a complex organic compound that features a benzodioxole ring, a cyclopropyl group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-3-cyclopropylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Chloro Group: Chlorination of the benzodioxole ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: The chloro-substituted benzodioxole is then reacted with an appropriate amine to form the amide linkage.
Cyclopropyl Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-3-cyclopropylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-3-cyclopropylpropanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: The compound’s stability and reactivity make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-3-cyclopropylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring and the amide linkage play crucial roles in binding to active sites, while the cyclopropyl group can enhance the compound’s stability and specificity. The chloro substituent may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-5-carboxylic acid: Shares the benzodioxole ring but lacks the chloro and cyclopropyl groups.
3,4-(Methylenedioxy)phenylacetic acid: Contains a similar dioxole ring but with different substituents.
Indole derivatives: Structurally different but often studied for similar biological activities.
Uniqueness
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-3-cyclopropylpropanoic acid is unique due to its combination of a chloro-substituted benzodioxole ring, an amide linkage, and a cyclopropyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.
Properties
IUPAC Name |
2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]-3-cyclopropylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO5/c15-9-4-8(5-11-12(9)21-6-20-11)13(17)16-10(14(18)19)3-7-1-2-7/h4-5,7,10H,1-3,6H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMSLYODVPAOGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C(=O)O)NC(=O)C2=CC3=C(C(=C2)Cl)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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